Bienvenue dans la boutique en ligne BenchChem!

1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Structure-activity relationship Conformational analysis Steric effect

1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (CAS 864918-95-6; PubChem CID 7119416; molecular formula C₁₇H₁₄N₂OS₂; MW 326.4 g/mol) is a synthetic small-molecule 1,2,4-thiadiazole derivative bearing an o-tolyl substituent at ring position 3 and a phenylethanone moiety linked via a thioether bridge at position 5. The 1,2,4-thiadiazole core is recognized as a privileged pharmacophore functioning as a thiol-trapping electrophilic warhead that forms covalent disulfide adducts with accessible cysteine residues in target proteins.

Molecular Formula C17H14N2OS2
Molecular Weight 326.43
CAS No. 864918-95-6
Cat. No. B2373969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
CAS864918-95-6
Molecular FormulaC17H14N2OS2
Molecular Weight326.43
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NSC(=N2)SCC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H14N2OS2/c1-12-7-5-6-10-14(12)16-18-17(22-19-16)21-11-15(20)13-8-3-2-4-9-13/h2-10H,11H2,1H3
InChIKeyWURFSMFMQVWYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (CAS 864918-95-6): Compound Identity and Procurement Context


1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (CAS 864918-95-6; PubChem CID 7119416; molecular formula C₁₇H₁₄N₂OS₂; MW 326.4 g/mol) is a synthetic small-molecule 1,2,4-thiadiazole derivative bearing an o-tolyl substituent at ring position 3 and a phenylethanone moiety linked via a thioether bridge at position 5 [1]. The 1,2,4-thiadiazole core is recognized as a privileged pharmacophore functioning as a thiol-trapping electrophilic warhead that forms covalent disulfide adducts with accessible cysteine residues in target proteins [2]. This compound is catalogued as a research chemical with potential utility in medicinal chemistry and agrochemical discovery, where the o-tolyl substitution pattern and thioether-linked ethanone group represent key points of structural differentiation from other 1,2,4-thiadiazole analogs [1].

Why 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone Cannot Be Replaced by Generic 1,2,4-Thiadiazole Analogs


Substitution among 1,2,4-thiadiazole derivatives without explicit experimental validation is unsound because this scaffold's biological activity is exquisitely sensitive to three structural features that differ across analogs: (i) the regiochemistry and steric character of the aryl substituent at position 3 (o-tolyl vs. m-tolyl vs. phenyl), which alters molecular conformation and target complementarity; (ii) the nature of the moiety attached via the thioether at position 5, which determines whether the compound functions as a covalent inhibitor, a reversible ligand, or a prodrug; and (iii) the overall lipophilicity–polarity balance (XLogP3 = 5 for the o-tolyl compound), which governs membrane permeability, solubility, and nonspecific binding [1]. The thiol-trapping mechanism of 1,2,4-thiadiazoles, established through X-ray crystallography showing disulfide bond formation between the N–S bond of the thiadiazole ring and catalytic cysteine residues, means that even subtle changes in electrophilicity or steric accessibility at the warhead can abolish or invert target selectivity [2]. Interchanging this compound with a close analog—such as the m-tolyl isomer or the phenyl analog—without head-to-head comparative data risks engaging an entirely different cysteine proteome target set, thereby invalidating experimental conclusions.

Quantitative Differentiation Evidence for 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (864918-95-6) Against Closest Analogs


Ortho-Tolyl Steric Differentiation: Conformational and Target-Accessibility Advantage Over Meta-Tolyl and Phenyl Analogs

The o-tolyl substituent at position 3 of the 1,2,4-thiadiazole ring introduces steric bulk immediately adjacent to the heterocyclic core, forcing a non-planar conformation between the aryl ring and the thiadiazole plane. In contrast, the m-tolyl analog places the methyl group meta to the point of attachment, exerting minimal steric influence on the dihedral angle between the aromatic ring and the thiadiazole core. The phenyl analog lacks any methyl substituent entirely. This ortho-methyl-induced twist alters the spatial presentation of the thiadiazole electrophilic warhead to cysteine residues in target proteins, potentially conferring selectivity for sterically accessible cysteine pockets that are not engaged by the m-tolyl or phenyl counterparts [1]. While no X-ray co-crystal structure of this specific compound with a protein target has been published, the general principle that ortho-substitution on the 3-aryl ring of 1,2,4-thiadiazoles modulates target engagement is supported by SAR studies across the scaffold class [2].

Structure-activity relationship Conformational analysis Steric effect Medicinal chemistry

Lipophilicity Differentiation: XLogP3 = 5 for the o-Tolyl Compound Informs Membrane Permeability and Bioavailability Predictions

The computed lipophilicity of 1-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is XLogP3 = 5 [1]. This value places the compound in the upper range of oral drug-like space (Lipinski's Rule of Five sets an upper XLogP threshold of 5) and is substantially higher than what would be predicted for the more polar 1,3,4-thiadiazole isomer series or for analogs bearing hydrogen-bond-donating substituents on the aryl ring. The compound's topological polar surface area (TPSA) of 96.4 Ų and zero hydrogen bond donor count further indicate a molecule optimized for passive membrane permeation rather than aqueous solubility [1]. In the context of the 1,2,4-thiadiazole class, increased lipophilicity has been correlated with enhanced biomimetic permeability in PAMPA assays for neuroprotective thiadiazole derivatives, though excessive lipophilicity (XLogP > 5) can also elevate nonspecific protein binding and promiscuous assay interference risk [2].

Lipophilicity Drug-likeness ADME Physicochemical profiling

Thiol-Trapping Warhead Mechanism: Class-Level Covalent Inhibition Profile Distinct from Reversible 1,3,4-Thiadiazole and Other Heterocycle Isosteres

The 1,2,4-thiadiazole scaffold functions as a mechanism-based covalent inhibitor via its N–S bond, which undergoes nucleophilic attack by the thiolate anion of accessible cysteine residues to form a stable disulfide adduct, as demonstrated by X-ray crystallography of enzyme–inhibitor complexes for cathepsin B and transglutaminase [1]. This covalent mechanism is fundamentally distinct from the reversible hydrogen-bonding and π-stacking interactions that dominate 1,3,4-thiadiazole pharmacology. Within the cysteine protease inhibitor field, 1,2,4-thiadiazole derivatives have achieved IC₅₀ values as low as 0.14 μM against cathepsin B in intestinal mucosal microsomes, and submicromolar IC₅₀ values (0.118–0.582 μM) against SARS-CoV-2 3CL protease [2]. The o-tolyl substitution on the target compound is expected to modulate the electrophilicity of the N–S warhead through both inductive and steric effects, though the magnitude of this modulation relative to the phenyl or m-tolyl analogs has not been experimentally quantified.

Covalent inhibitor Cysteine targeting Thiol trapping Enzyme inhibition mechanism

Thioether-Linked Ethanone as a Synthetic Diversification Handle: Differentiated Building-Block Utility Compared to Amine- and Amide-Linked Analogs

The thioether (–S–CH₂–) linkage connecting the 1,2,4-thiadiazole core to the phenylethanone moiety provides a chemically tractable handle for further derivatization: the sulfide can be oxidized to sulfoxide or sulfone under controlled conditions, altering both the electronics of the warhead and the physicochemical profile of the molecule [1]. This contrasts with analogs where the 5-position is substituted with an amine (e.g., 3-(o-tolyl)-1,2,4-thiadiazol-5-amine) or an amide (e.g., N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide), which offer different reactivity and hydrogen-bonding capacity . The ethanone carbonyl additionally serves as a point for reductive amination, oxime formation, or Grignard addition, enabling systematic exploration of structure-activity relationships around the ketone region without resynthesizing the thiadiazole core.

Synthetic intermediate Building block Thioether chemistry Medicinal chemistry diversification

Procurement-Grade Identity and Purity Documentation: Verified CAS Registry and Supplier Specifications Enable Reproducible Research

The compound is unambiguously identified by CAS Registry Number 864918-95-6 and PubChem CID 7119416, with a defined IUPAC name (2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone), InChIKey (WURFSMFMQVWYIA-UHFFFAOYSA-N), and SMILES notation (CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)C3=CC=CC=C3) [1]. This level of structural documentation exceeds that available for many research-grade thiadiazole analogs and ensures that independent laboratories can verify compound identity through NMR, MS, or chromatographic methods. Commercial availability from suppliers such as Life Chemicals at ≥90% purity (pricing as low as ~$59 for 2 mg) provides a baseline for procurement decisions [2]. In contrast, several structurally related analogs in this series (e.g., certain 1,2,4-thiadiazole amide derivatives) lack fully resolved CAS registry or have ambiguous stereochemical descriptions, introducing identity risks in multi-laboratory reproducibility studies.

Compound identity verification Quality control Reproducibility Chemical procurement

Cross-Scaffold Pharmacophore Differentiation: 1,2,4-Thiadiazole Warhead Kinetics Versus Commercial Fungicide Etridiazole in Fungal Cysteine Protease Targeting

Etridiazole (5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole; CHEBI:81761) is a commercial contact fungicide that also contains the 1,2,4-thiadiazole core but is substituted with a trichloromethyl group at position 3 and an ethoxy group at position 5, targeting oomycete pathogens (Pythium, Phytophthora spp.) through interference with lipid and membrane synthesis rather than through the cysteine-thiol-trapping mechanism characteristic of 5-thioether-substituted 1,2,4-thiadiazoles [1]. The target compound's o-tolyl and thioether-ethanone substitution pattern is predicted to favor a covalent cysteine-protease inhibition mechanism analogous to that documented for cathepsin-targeting 1,2,4-thiadiazoles, rather than the non-covalent membrane-disruption mode of etridiazole [2]. This mechanistic divergence means the two compounds are not interchangeable in antifungal discovery programs despite sharing the 1,2,4-thiadiazole core.

Agrochemical discovery Antifungal Fungicide Cysteine protease

Evidence-Based Application Scenarios for 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (864918-95-6)


Covalent Cysteine Protease Inhibitor Screening and Target Identification Campaigns

The compound's 1,2,4-thiadiazole core, established as a thiol-trapping warhead that forms covalent disulfide adducts with catalytic cysteine residues [1], makes it suitable for activity-based protein profiling (ABPP) and inhibitor screening against cysteine-dependent enzymes (cathepsins, caspases, deubiquitinases, viral proteases). The o-tolyl group may confer steric selectivity for cysteine residues in partially occluded binding pockets relative to the unsubstituted phenyl analog. Researchers should employ the compound in dose-response IC₅₀ determinations using recombinant enzyme assays with appropriate covalent inhibitor controls (e.g., E-64 for cathepsins), and confirm covalent binding via mass spectrometry or jump-dilution assays. The XLogP3 of 5 necessitates careful attention to DMSO stock concentration and aqueous solubility.

Structure-Activity Relationship (SAR) Exploration via Sulfide Oxidation and Ketone Derivatization

The thioether (–S–CH₂–) bridge and ethanone carbonyl provide two orthogonal diversification handles that can be chemically modified without resynthesizing the 1,2,4-thiadiazole core. Controlled oxidation of the sulfide to sulfoxide (mCPBA, 1 equiv) or sulfone (mCPBA, excess) is expected to progressively modulate the electrophilicity of the N–S warhead, as demonstrated for related 5-sulfinyl and 5-sulfonyl 1,2,4-thiadiazoles that showed enhanced aqueous thiol reactivity [2]. The ethanone carbonyl can undergo reductive amination to install diverse amine substituents, enabling systematic exploration of binding interactions in the region distal to the warhead. This compound therefore serves as a versatile entry point for parallel medicinal chemistry libraries.

Comparative Selectivity Profiling Against m-Tolyl and Phenyl 1,2,4-Thiadiazole Isomers in Chemoproteomics Experiments

A scientifically rigorous application involves head-to-head chemoproteomic comparison of the o-tolyl compound versus its m-tolyl and phenyl analogs in cell lysate or live-cell ABPP experiments using tandem mass tag (TMT) labeling and LC-MS/MS analysis. This experimental design directly addresses the hypothesis that ortho-methyl steric effects alter the cysteine-proteome engagement profile. Such data would provide the first experimental evidence of target selectivity differentiation among positional isomers in the 1,2,4-thiadiazole series, addressing a gap in the current literature [3]. The well-defined identity and commercial availability of 864918-95-6 [4] support procurement of a consistent batch for these multi-experiment comparative studies.

Antifungal Lead Discovery Targeting Non-Oomycete Fungal Pathogens via Cysteine Protease Inhibition

Whereas etridiazole (a commercial 1,2,4-thiadiazole fungicide) targets oomycete membrane synthesis through non-covalent mechanisms [5], the target compound's predicted covalent cysteine-protease inhibition mode suggests utility against fungal pathogens that rely on cysteine proteases for virulence or survival (e.g., Candida spp., Aspergillus spp., dermatophytes). The compound may be screened in MIC assays against a panel of clinically or agriculturally relevant fungi, with comparisons to fluconazole and etridiazole as mechanistically distinct controls. This scenario leverages the mechanistic differentiation between 1,2,4-thiadiazole sub-classes to explore a potentially novel antifungal mode of action that is not addressed by existing commercial thiadiazole fungicides.

Quote Request

Request a Quote for 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.